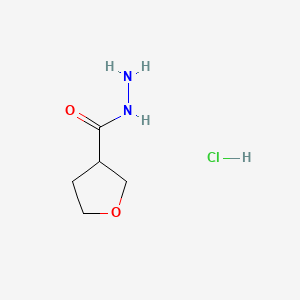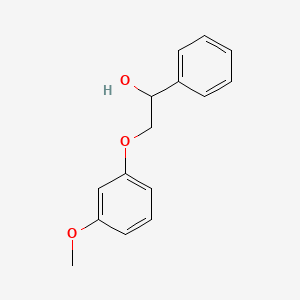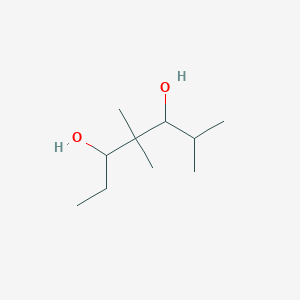![molecular formula C12H14N2O2 B14002413 N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide CAS No. 64230-50-8](/img/structure/B14002413.png)
N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- typically involves the reaction of indole derivatives with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality .
化学反応の分析
Types of Reactions
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
作用機序
The mechanism of action of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 protein and inhibiting the cell cycle . This compound also interacts with the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate apoptosis .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles and has an indole structure.
Serotonin: A neurotransmitter with an indole structure involved in mood regulation.
Uniqueness
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is unique due to its specific acetamide and indole functional groups, which confer distinct biological activities. Its ability to inhibit cancer cell growth through apoptosis and cell cycle arrest sets it apart from other indole derivatives .
特性
CAS番号 |
64230-50-8 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
N-methyl-N-[(2-oxo-1,3-dihydroindol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14(2)7-10-9-5-3-4-6-11(9)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,16) |
InChIキー |
NSVUJXXCBDCYRI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)CC1C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
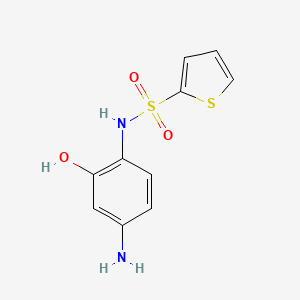
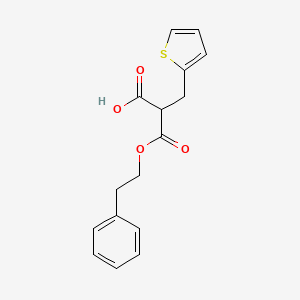
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
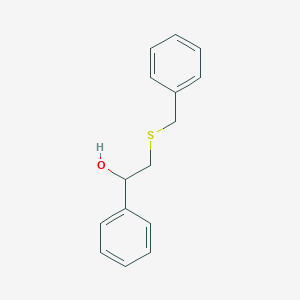
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
